Norgestimate

Description

This compound was first described in the literature in 1977. It was developed by Ortho Pharmaceutical Corporation as part of an effort to develop new hormonal contraceptives with reduced adverse effects. It is commonly formulated with [ethinylestradiol] as a combined oral contraceptive that can also be used to treat moderate acne vulgaris. this compound was granted FDA approval on 29 December 1989.

This compound is a Progestin.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and is indicated for acne and has 7 investigational indications.

See also: Estradiol; this compound (component of).

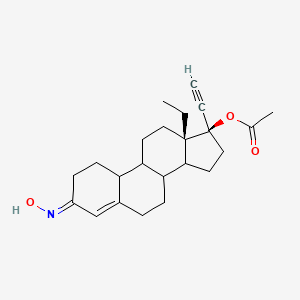

Structure

3D Structure

Propriétés

IUPAC Name |

[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQQMECNKUGGKA-NMYWJIRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046922 | |

| Record name | Norgestimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.31e-03 g/L | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from methylene chloride | |

CAS No. |

107382-52-5, 35189-28-7, 20799-27-3 | |

| Record name | Norgestimate, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107382525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-13-ethyl-17α-hydroxy-18,19-dinor-pregn-4-en-20-yn-3-one oxime acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTIMATE, E- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKX8DN6TY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norgestimate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214-218 °C, 216 °C | |

| Record name | Norgestimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestimate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Molecular Interactions: A Technical Guide to Norgestimate's Mechanism of Action on Progesterone Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgestimate, a third-generation synthetic progestin, is a critical component of hormonal contraceptives and menopausal hormone therapy.[1][2][3] Its clinical efficacy is rooted in a highly selective interaction with progesterone receptors, mediated primarily through its active metabolites. This technical guide provides an in-depth examination of the molecular mechanism of action of this compound, focusing on its metabolic activation, receptor binding kinetics, and the subsequent signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in reproductive biology and pharmacology.

Metabolic Activation: The Prodrug Nature of this compound

This compound itself is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[1][4] Following oral administration, this compound undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver.[5][6] The primary metabolic pathway involves deacetylation to form its major active metabolite, 17-deacetylthis compound, also known as norelgestromin.[5][7][8] Norelgestromin is a potent progestin and is largely responsible for the biological activity of this compound.[9][10] A smaller portion of this compound and norelgestromin is further metabolized to levonorgestrel, another active progestin.[1][4]

Progesterone Receptor Binding Affinity and Selectivity

The progestational effects of this compound are exerted through the binding of its active metabolites, primarily norelgestromin and levonorgestrel, to the progesterone receptor (PR).[1] These metabolites act as agonists, mimicking the effects of endogenous progesterone.[1][11]

Quantitative Binding Affinity Data

The affinity of this compound and its metabolites for the progesterone receptor has been quantified in various in vitro binding assays. The data consistently show that while this compound itself has a relatively low affinity, its metabolites, particularly levonorgestrel, are potent binders.

| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor | Reference Compound |

| This compound | 1.24 | Progesterone |

| This compound | 15% | Promegestone |

| This compound (L-isomer) | 0.8% | R5020 |

| Norelgestromin (17-deacetylthis compound) | 10% | Promegestone |

| Levonorgestrel | 150% | Promegestone |

| Levonorgestrel-17-acetate | 110% | R5020 |

| Levonorgestrel-3-oxime | 8% | R5020 |

| Progesterone | ~100% | Progesterone |

Table 1: Relative Binding Affinities of this compound and its Metabolites for the Progesterone Receptor. Data compiled from multiple studies.[1][4][12][13]

Receptor Selectivity

A key characteristic of this compound and its metabolites is their high selectivity for the progesterone receptor, with minimal binding to other steroid receptors, particularly the androgen receptor (AR).[14][15] This high selectivity is clinically significant as it results in a low incidence of androgenic side effects such as acne and hirsutism.[16] In contrast, older progestins like levonorgestrel exhibit a higher affinity for the androgen receptor.[12][14]

| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor (vs. Progesterone) | Relative Binding Affinity (RBA) for Androgen Receptor (vs. DHT) |

| This compound | Similar to Progesterone | 0.003x that of DHT |

| 17-deacetylthis compound | Similar to Progesterone | 0.013x that of DHT |

| Levonorgestrel | ~5x that of Progesterone | 0.220x that of DHT |

| Gestodene | ~9x that of Progesterone | 0.154x that of DHT |

Table 2: Comparison of Receptor Binding Affinities for Progestin and Androgen Receptors.[12][14]

Molecular Mechanism of Action

Upon binding to the progesterone receptor, the active metabolites of this compound initiate a cascade of molecular events that ultimately alter gene expression and cellular function. This occurs through both classical genomic and non-classical non-genomic pathways.

Classical Genomic Signaling Pathway

The primary mechanism of action for progestins is the classical genomic pathway.[17][18]

-

Ligand Binding: Norelgestromin or levonorgestrel binds to the ligand-binding domain of the progesterone receptor in the cytoplasm.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a dimer.

-

Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.

-

DNA Binding: The dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[19][20]

-

Transcriptional Regulation: The receptor complex recruits co-activators or co-repressors, leading to the modulation (activation or repression) of gene transcription.[21][22]

Non-Classical, Non-Genomic Signaling

In addition to the slower genomic effects, progestins can also elicit rapid, non-genomic responses.[17][18] These are mediated by a subpopulation of progesterone receptors located at the cell membrane or in the cytoplasm.[18] Activation of these receptors can trigger rapid intracellular signaling cascades, such as the activation of protein kinases like Src and the mitogen-activated protein kinase (MAPK) pathway.[19][23] These rapid signals can then influence cellular processes and may also cross-talk with the genomic signaling pathway.[23]

Physiological Consequences of Progesterone Receptor Activation

The activation of progesterone receptors by this compound's metabolites in the female reproductive system leads to its contraceptive effects through a multi-faceted mechanism.[3][16]

-

Inhibition of Ovulation: The primary contraceptive effect is the suppression of the hypothalamic-pituitary-ovarian axis.[5] By acting on the hypothalamus, progestins decrease the pulse frequency of gonadotropin-releasing hormone (GnRH).[5] This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland, preventing follicular development and the LH surge required for ovulation.[10][16][24]

-

Changes in Cervical Mucus: Progestins cause the cervical mucus to become thick and viscous, creating a barrier that is hostile to sperm penetration.[3][16][24]

-

Endometrial Alterations: The endometrium is altered to become unreceptive to the implantation of a fertilized egg.[3][16][24]

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of test compounds (e.g., this compound and its metabolites) for the progesterone receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand (tracer) for binding to the progesterone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the tracer (IC50) is determined, which is inversely proportional to its binding affinity.

Materials:

-

Progesterone Receptor Ligand Binding Domain (PR-LBD), recombinant.

-

Radiolabeled tracer (e.g., [³H]-Promegestone) or fluorescent tracer.

-

Test compounds (this compound, metabolites) and reference compound (unlabeled progesterone).

-

Assay Buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation fluid and counter (for radiolabeled assay) or fluorescence polarization plate reader (for fluorescent assay).

-

Multi-well plates (e.g., 96-well or 384-well).

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and the reference compound in the assay buffer. Prepare a working solution of the PR-LBD and the tracer.

-

Assay Setup: In a multi-well plate, add the assay buffer, the tracer, and varying concentrations of the test compound or reference compound.

-

Initiate Reaction: Add the PR-LBD solution to each well to initiate the binding reaction. Include control wells for total binding (tracer and receptor, no competitor) and non-specific binding (tracer, receptor, and a high concentration of unlabeled reference compound).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Separation of Bound and Free Ligand (for radiolabeled assay): Separate the receptor-bound tracer from the free tracer using methods like dextran-coated charcoal or filtration.

-

Detection:

-

Radiolabeled Assay: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Fluorescent Assay: Measure the fluorescence polarization directly in the plate.[25]

-

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

Progesterone Receptor Transactivation Assay

Objective: To measure the functional activity (agonist or antagonist) of test compounds on the progesterone receptor.

Principle: This cell-based assay utilizes a host cell line (e.g., CHO or MDA-MB 231) co-transfected with an expression vector for the progesterone receptor and a reporter gene construct.[26][27] The reporter gene (e.g., luciferase) is under the control of a promoter containing progesterone response elements (PREs). Agonist binding to the PR will activate transcription of the reporter gene, leading to a measurable signal. Antagonists will block this activation.

Materials:

-

Mammalian cell line (e.g., Chinese Hamster Ovary - CHO).

-

Expression vector containing the full-length human progesterone receptor cDNA.

-

Reporter plasmid containing a PRE-driven promoter upstream of a reporter gene (e.g., pMMTV-luc).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compounds and reference agonist (progesterone) and antagonist (RU486).

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Luminometer.

Methodology:

-

Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the PR expression vector and the reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds, reference agonist, or reference antagonist.

-

Agonist Mode: Test compounds are added alone.

-

Antagonist Mode: Test compounds are added in the presence of a fixed concentration of a reference agonist (e.g., progesterone).

-

-

Incubation: Incubate the cells for an appropriate period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer.

-

Reporter Assay: Add the appropriate substrate to the cell lysate and measure the signal (e.g., luminescence) using a luminometer.

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration).

-

Agonist Mode: Plot the reporter activity against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal activation).

-

Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC50.

-

Conclusion

This compound exerts its potent and selective progestational effects through a well-defined mechanism of action. As a prodrug, its activity is dependent on its conversion to active metabolites, primarily norelgestromin. These metabolites are agonists of the progesterone receptor, demonstrating high binding affinity and, critically, high selectivity over the androgen receptor. This selectivity profile minimizes androgenic side effects, representing a significant advantage over older progestins. The activation of progesterone receptors by these metabolites initiates classical genomic and non-classical signaling pathways, leading to the key physiological changes—inhibition of ovulation, thickening of cervical mucus, and endometrial modification—that ensure its high contraceptive efficacy. A thorough understanding of this multifaceted mechanism is essential for the continued development and optimization of hormonal therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Types of Progestin (Progesterone) Pills [verywellhealth.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Receptor binding of this compound--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound and Ethinyl Estradiol: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quantification of 17-desacetyl this compound in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of transdermal hormonal contraception : focus on the ethinylestradiol/norelgestromin contraceptive patch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Norelgestromin - Wikipedia [en.wikipedia.org]

- 12. Progestational and androgenic receptor binding affinities and in vivo activities of this compound and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. mdpi.com [mdpi.com]

- 18. Progesterone receptor transcription and non-transcription signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Progesterone Receptors, their Isoforms and Progesterone Regulated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 24. What is the mechanism of Norelgestromin? [synapse.patsnap.com]

- 25. benchchem.com [benchchem.com]

- 26. Induction of androgen receptor activity by this compound and norelgestromin in MDA-MB 231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]

Norgestimate: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgestimate is a third-generation progestin widely used in hormonal contraceptives. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction

This compound, a synthetic progestogen, is a pivotal component in modern oral contraceptives. Structurally, it is the 3-oxime and 17β-acetate ester of levonorgestrel.[1] As a prodrug, this compound is rapidly metabolized in the body to its active metabolites, primarily norelgestromin (17-deacetylthis compound) and, to a lesser extent, levonorgestrel.[1] These metabolites are agonists of the progesterone receptor, which is the primary mechanism for their contraceptive effect.[1] This guide delves into the synthetic pathways for this compound, its physicochemical characteristics, and the signaling cascades it modulates.

Chemical Properties of this compound

This compound is a white crystalline solid.[2] Its chemical structure is characterized by a gonane steroid skeleton with an oxime group at the C-3 position and an acetate ester at the C-17 position. The presence of the oxime group results in the existence of (E)- and (Z)-isomers.

| Property | Value | Reference |

| IUPAC Name | [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-(hydroxyimino)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [3] |

| Molecular Formula | C23H31NO3 | [4] |

| Molar Mass | 369.50 g/mol | [1] |

| Melting Point | 214-218 °C | [1] |

| Solubility | Soluble in DMSO (74 mg/mL) | [5] |

| Stereochemistry | Racemic mixture of (E)- and (Z)-isomers | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from levonorgestrel. The key transformations involve the acetylation of the 17-hydroxyl group of levonorgestrel, followed by the oximation of the 3-keto group.

Synthetic Pathway Overview

The general synthetic route to this compound is depicted below. The initial step is the esterification of the 17β-hydroxyl group of levonorgestrel to form levonorgestrel acetate. This intermediate is then reacted with an oximation agent, such as hydroxylamine hydrochloride, to convert the 3-keto group into an oxime, yielding this compound as a mixture of (E)- and (Z)-isomers.

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in this compound synthesis, based on general procedures for steroid modifications.

3.2.1. Acetylation of Levonorgestrel to Levonorgestrel Acetate

Objective: To synthesize levonorgestrel acetate from levonorgestrel.

Materials:

-

Levonorgestrel

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve levonorgestrel in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add pyridine to the solution, followed by the slow addition of acetic anhydride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure levonorgestrel acetate.

3.2.2. Oximation of Levonorgestrel Acetate to this compound

Objective: To synthesize this compound from levonorgestrel acetate.

Materials:

-

Levonorgestrel acetate

-

Hydroxylamine hydrochloride

-

Sodium acetate (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Water

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve levonorgestrel acetate in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

The crude this compound will be a mixture of (E)- and (Z)-isomers. These can be separated by silica gel column chromatography or by high-performance liquid chromatography (HPLC) to obtain the individual isomers if required. A typical mobile phase for HPLC separation is a mixture of water, tetrahydrofuran, and methanol.[6]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through its active metabolites, norelgestromin and levonorgestrel. These metabolites are potent agonists of the progesterone receptor (PR).

Contraceptive Action

The binding of norelgestromin and levonorgestrel to the progesterone receptor in the hypothalamus and pituitary gland leads to negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. This results in the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. The inhibition of the LH surge is critical for preventing ovulation.

Additionally, the progestogenic activity of this compound's metabolites alters the consistency of the cervical mucus, making it thicker and less permeable to sperm, and also modifies the endometrium to be less receptive to implantation.

Caption: Signaling pathway of this compound's contraceptive action.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of this compound. The synthetic pathway, primarily involving the acetylation of levonorgestrel and subsequent oximation, has been outlined with representative experimental protocols. The key chemical characteristics have been summarized, and the signaling pathway leading to its contraceptive efficacy has been illustrated. This comprehensive information serves as a valuable resource for professionals engaged in the research and development of hormonal therapeutics.

References

- 1. The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norethisterone and levonorgestrel esters: a novel synthetic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of this compound and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]

- 6. encyclopedia.pub [encyclopedia.pub]

The Genesis of a Third-Generation Progestin: An In-depth Technical Guide to the Discovery and Development of Norgestimate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and developmental history of norgestimate, a third-generation progestin widely used in hormonal contraception and for the treatment of acne. This document details the chemical synthesis, mechanism of action, pharmacokinetics, and pivotal preclinical and clinical findings that have established its role in women's health. Quantitative data are presented in structured tables for comparative analysis, and key physiological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the core scientific principles.

Introduction: The Quest for a More Selective Progestin

The development of synthetic progestins has been a cornerstone of reproductive medicine. The initial first-generation progestins, while effective, were associated with androgenic side effects. This led to the development of second-generation progestins with improved profiles, but the quest for even greater selectivity continued. This compound emerged from this research as a "third-generation" progestin, designed to exhibit high progestational activity with minimal androgenicity. Patented in 1965 and introduced for medical use in 1986, this compound represented a significant advancement in hormonal therapy.

Chemical Development and Synthesis

This compound (17α-ethynyl-18-methyl-19-nortestosterone 3-oxime 17β-acetate) is a derivative of norethisterone and a member of the gonane subgroup of 19-nortestosterone progestins. It is chemically synthesized from d-norgestrel, which itself can be synthesized from norethisterone.

Experimental Protocol: Synthesis of this compound from D-Norgestrel

The synthesis of this compound from d-norgestrel involves a two-step process: acetylation followed by oximation.

Step 1: Acetylation of d-norgestrel to d-norgestrel acetate

-

Reagents: D-norgestrel, acetic anhydride, and a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure: D-norgestrel is reacted with acetic anhydride in the presence of an acid catalyst. The reaction mixture is stirred for a defined period, typically ranging from 5 to 30 minutes. Following the reaction, water and an acid (e.g., HCl) are added, and stirring is continued. The product, d-norgestrel acetate, is then precipitated by pouring the reaction mixture into an ice-water mixture and purified by recrystallization.

Step 2: Oximation of d-norgestrel acetate to this compound

-

Reagents: D-norgestrel acetate, hydroxylammonium acetate, and acetic acid.

-

Procedure: D-norgestrel acetate is dissolved in acetic acid, and hydroxylammonium acetate is added. The reaction is stirred at room temperature for approximately 45 minutes. The resulting this compound is precipitated by pouring the mixture into water, filtered, washed until neutral, and dried. This process yields a mixture of (E)- and (Z)-isomers of this compound.

Pharmacodynamics: Mechanism of Action

This compound is a prodrug that is rapidly and extensively metabolized in the body to its active metabolites, primarily norelgestromin (17-deacetylthis compound) and, to a lesser extent, levonorgestrel.[1] These metabolites are potent agonists of the progesterone receptor (PR).

Hypothalamic-Pituitary-Ovarian (HPO) Axis Modulation

The primary contraceptive effect of this compound is mediated through the negative feedback of its active metabolites on the HPO axis. This leads to the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[2] The suppression of the mid-cycle LH surge is the key mechanism for the inhibition of ovulation.[2]

Progesterone Receptor (PR) Signaling Pathway

The active metabolites of this compound bind to and activate intracellular progesterone receptors. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent modulation of the transcription of target genes. This genomic action is central to the progestational effects of this compound. Key target genes in the endometrium include those involved in implantation and decidualization, such as Ihh, Bmp2, and Hoxa10.[1]

Pharmacokinetics and Metabolism

This compound is rapidly and almost completely metabolized upon oral administration, with very low levels of the parent drug detectable in circulation.[3] The primary metabolic pathway is deacetylation to norelgestromin, followed by conversion to levonorgestrel.[3]

Quantitative Pharmacokinetic Data

| Parameter | Norelgestromin | Levonorgestrel |

| Time to Peak (Tmax) | ~2 hours | ~2 hours |

| Elimination Half-life | 17-37 hours | 24-32 hours |

| Protein Binding | >97% (primarily to albumin) | >97% (to albumin and SHBG) |

| Metabolism | Hepatic | Hepatic |

| Excretion | Urine (~47%) and Feces (~37%) as metabolites | Urine and Feces as metabolites |

| Data compiled from multiple sources.[3] |

Preclinical Studies

Preclinical studies in various animal models were crucial in establishing the pharmacological profile of this compound.

Experimental Protocol: Ovulation Inhibition in Rats

-

Animal Model: Sexually mature female rats (specific strain, e.g., Sprague-Dawley).

-

Procedure: A standard protocol of superovulation is often used to synchronize the animals. This involves the administration of pregnant mare's serum gonadotropin (PMSG) to stimulate follicular development, followed by human chorionic gonadotropin (hCG) to induce ovulation. This compound is administered orally or subcutaneously at various doses prior to the hCG injection.

-

Endpoint Assessment: The number of oocytes in the oviducts is counted 24 hours after hCG administration to determine the extent of ovulation inhibition.

-

Results: this compound effectively suppresses ovulation in rats by preventing the preovulatory LH surge.[4]

Clinical Development and Efficacy

Clinical trials have demonstrated the high contraceptive efficacy of this compound in combination with ethinyl estradiol, as well as its effectiveness in treating moderate acne vulgaris.

Contraceptive Efficacy

Numerous large-scale clinical trials have established the contraceptive efficacy of this compound-containing oral contraceptives. The primary mechanism is the consistent inhibition of ovulation.

Efficacy in the Treatment of Moderate Acne Vulgaris

The anti-androgenic properties of this compound make it an effective treatment for acne. By increasing sex hormone-binding globulin (SHBG) levels, it reduces the amount of free, biologically active testosterone.

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[5][6]

-

Patient Population: Females aged 15-49 with moderate facial acne vulgaris.[5][6]

-

Treatment Regimen: Typically, a 6-month treatment period with a triphasic regimen of this compound and ethinyl estradiol or a matching placebo.[5][6][7]

-

Efficacy Assessment:

-

Lesion Counts: Counting of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) facial lesions at baseline and subsequent visits.[6][7]

-

Investigator's Global Assessment (IGA): A physician's overall assessment of the improvement in acne severity on a standardized scale.[6][8]

-

Subject's Self-Assessment: The patient's evaluation of their acne improvement.[8]

-

-

Results: Clinical trials have consistently shown that this compound/ethinyl estradiol is significantly more effective than placebo in reducing inflammatory and total acne lesion counts, and in improving the investigator's and subject's global assessments of acne.[5][6]

| Clinical Efficacy Endpoint (Acne) | This compound/Ethinyl Estradiol Group | Placebo Group | p-value |

| Mean Reduction in Inflammatory Lesions | 51.4% - 62.0% | 34.6% - 38.6% | <0.01 |

| Mean Reduction in Total Lesions | 46.4% - 53.1% | 26.8% - 33.9% | <0.001 |

| Investigator's Global Assessment (Improved) | 83.3% - 93.7% | 62.5% - 65.4% | <0.001 |

| Data from representative randomized controlled trials.[5][6] |

Receptor Binding Affinity

The selectivity of this compound and its metabolites is evident from their receptor binding profiles.

| Compound | Progesterone Receptor (RBA %) | Androgen Receptor (RBA %) |

| This compound | 15 | Very Low |

| Norelgestromin | 10 | Very Low |

| Levonorgestrel | 150 | Moderate |

| Levonorgestrel Acetate | 135 | Not specified |

| Relative Binding Affinity (RBA) compared to a reference compound (promegestone for PR). Data compiled from multiple sources. |

Conclusion

The development of this compound marked a significant step forward in progestin therapy, offering a potent progestational agent with a favorable safety profile due to its minimal androgenicity. Its well-characterized mechanism of action, predictable pharmacokinetics, and proven clinical efficacy in both contraception and the treatment of acne have solidified its place as a valuable therapeutic option for women. The data and experimental frameworks presented in this guide provide a comprehensive technical resource for professionals in the field of drug development and research.

References

- 1. Progesterone-Regulated Endometrial Factors Controlling Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and ethinyl estradiol in the treatment of acne vulgaris: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effectiveness of this compound and ethinyl estradiol in treating moderate acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. Clinical evidence of the endocrinological influence of a triphasic oral contraceptive containing this compound and ethinyl estradiol in treating women with acne vulgaris. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Journey of Norgestimate: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgestimate, a synthetic progestin widely used in oral contraceptives, undergoes rapid and extensive metabolism in vivo, leading to the formation of pharmacologically active metabolites that are primarily responsible for its therapeutic effects. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of its metabolic pathways.

Introduction

This compound (NGM) is a third-generation progestin characterized by its high progestational activity and minimal androgenicity.[1] It is exclusively available in combination with an estrogen, typically ethinyl estradiol (EE), for contraception and the treatment of acne vulgaris.[2][3] Upon oral administration, this compound acts as a prodrug, undergoing rapid and extensive first-pass metabolism in the gastrointestinal tract and liver.[4][5] Consequently, circulating levels of the parent drug are very low and transient.[2] The pharmacological activity of this compound is primarily attributed to its major active metabolites: norelgestromin (NGMN), also known as 17-deacetylthis compound, and norgestrel (NG), which is synonymous with levonorgestrel.[6][7] Understanding the pharmacokinetic profile and metabolic fate of these active moieties is crucial for optimizing therapeutic regimens and for the development of new drug formulations.

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed and metabolized.[8] The pharmacokinetic properties of its primary active metabolites, norelgestromin and norgestrel, have been characterized in multiple clinical studies.

Absorption and Bioavailability

This compound and ethinyl estradiol are rapidly absorbed after being taken orally.[8] The peak serum concentrations of norelgestromin and ethinyl estradiol are typically reached within 2 hours of administration.[3] Due to its extensive and rapid first-pass metabolism, the oral bioavailability of this compound itself is unknown and difficult to determine using standard area-under-the-curve (AUC) methods.[2]

Distribution

The distribution of this compound's active metabolites is heavily influenced by their binding to serum proteins. Norelgestromin is highly bound (>97%) to albumin but not to sex hormone-binding globulin (SHBG).[5][6] In contrast, norgestrel is also highly protein-bound (>97%) but primarily to SHBG, with a smaller fraction bound to albumin.[5][6] This differential binding has significant implications for the biological activity of each metabolite, as only the unbound fraction is considered pharmacologically active. The high affinity of norgestrel for SHBG limits its biological activity.[5]

Metabolism

This compound is extensively metabolized through a series of enzymatic reactions primarily occurring in the liver and gastrointestinal tract.[4][9] The metabolic cascade is initiated by rapid deacetylation to form norelgestromin.[4] Norelgestromin is then further metabolized to norgestrel and various hydroxylated and conjugated metabolites.[5] Key enzymes involved in the metabolism of norelgestromin include CYP3A4, with minor contributions from CYP2B6 and CYP2C9, which are responsible for hydroxylation.[4] Norgestrel undergoes O-glucuronidation, a reaction catalyzed by UGT1A1, as well as oxidation by CYP3A4.[4]

Excretion

The metabolites of this compound are eliminated from the body through both renal and fecal pathways.[5] Following the administration of radiolabeled this compound (14C-norgestimate), approximately 47% of the radioactivity is recovered in the urine and 37% in the feces.[5] Unchanged this compound is not detected in the urine, underscoring its complete metabolic transformation in vivo.[5] The elimination half-life of norelgestromin ranges from 12 to 30 hours, while that of norgestrel is approximately 36.4 ± 10.2 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the major active metabolites of this compound, norelgestromin (NGMN), and norgestrel (NG), following oral administration of a combination product containing 250 mcg of this compound and 35 mcg of ethinyl estradiol.

Table 1: Mean (SD) Pharmacokinetic Parameters of Norelgestromin (NGMN) and Norgestrel (NG) After a Single Dose (Cycle 1, Day 1) [3][8]

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-24h (h*ng/mL) | t1/2 (h) |

| NGMN | 1.78 (0.397) | 1.19 (0.25) | 9.9 (3.25) | 18.4 (5.91) |

| NG | 0.649 (0.49) | 1.42 (0.69) | 6.22 (2.46) | 37.8 (14) |

Table 2: Mean (SD) Pharmacokinetic Parameters of Norelgestromin (NGMN) and Norgestrel (NG) at Steady State (Cycle 3, Day 21) [3][8]

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-24h (h*ng/mL) | t1/2 (h) |

| NGMN | 2.19 (0.655) | 1.43 (0.68) | 18.1 (5.53) | 24.9 (9.04) |

| NG | 2.65 (1.11) | 1.67 (1.32) | 48.2 (20.5) | 45 (20.4) |

Cmax: Maximum serum concentration, Tmax: Time to reach maximum serum concentration, AUC0-24h: Area under the serum concentration-time curve from 0 to 24 hours, t1/2: Elimination half-life.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies conducted in healthy, non-pregnant, and non-lactating female subjects. A typical study design to assess the bioequivalence and pharmacokinetic profile of this compound-containing oral contraceptives is outlined below.

Study Design

A single-dose, two-treatment, two-period crossover in vivo bioequivalence study is often recommended.[10] This design involves administering a single dose of the test and reference formulations to subjects in a randomized sequence, with a washout period between treatments.

Subjects

Healthy, non-pregnant, and non-lactating female volunteers are recruited for these studies.[10] The number of subjects is determined based on statistical power calculations to detect significant differences in pharmacokinetic parameters.

Dosing and Administration

Subjects typically receive a single oral dose of the this compound-containing tablet under fasting conditions.[10]

Sample Collection

Serial blood samples are collected from each subject at predefined time points before and after drug administration. Plasma is separated from the blood samples and stored frozen until analysis.

Bioanalytical Method

The concentrations of the analytes of interest, primarily ethinyl estradiol and 17-deacetylthis compound (norelgestromin), in the plasma samples are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] This method provides the necessary sensitivity and specificity for quantifying the low concentrations of these compounds in biological matrices.

Pharmacokinetic Analysis

Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, are calculated from the plasma concentration-time data for each subject and treatment using non-compartmental methods. Statistical analyses are then performed to compare the bioavailability of the test and reference products.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic transformation of this compound into its active metabolites.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for a clinical study designed to evaluate the pharmacokinetics of this compound.

Conclusion

This compound is a prodrug that is rapidly and extensively metabolized to its active metabolites, norelgestromin and norgestrel, which are responsible for its clinical efficacy. The pharmacokinetic profiles of these metabolites are well-characterized, with distinct patterns of protein binding that influence their biological activity. A thorough understanding of the in vivo disposition of this compound is essential for the continued development and clinical application of this important therapeutic agent.

References

- 1. This compound: a clinical overview of a new progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Serum distribution of the major metabolites of this compound in relation to its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic and pharmacokinetic characteristics of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and Ethinyl Estradiol Tablets USP, 0.25 mg/0.035 mg [dailymed.nlm.nih.gov]

- 9. Metabolism of this compound by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to Norgestimate and its Active Metabolites: Norelgestromin and Levonorgestrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgestimate is a third-generation progestin widely used in hormonal contraceptives. It functions as a prodrug, rapidly and extensively metabolized in the body to its primary active metabolites: norelgestromin and, to a lesser extent, levonorgestrel.[1][2] This technical guide provides a comprehensive overview of the pharmacological and pharmacokinetic profiles of these active metabolites. It includes detailed summaries of their receptor binding affinities, pharmacokinetic parameters, and the signaling pathways through which they exert their effects. The information is presented to support further research and development in the field of steroidal contraceptives and related therapeutic areas.

Introduction

This compound has been a cornerstone of hormonal contraception for decades, valued for its efficacy and favorable side effect profile, particularly its minimal androgenic effects.[3] Understanding the activity of its metabolites is crucial for a complete picture of its mechanism of action and clinical effects. Norelgestromin is the major metabolite, while levonorgestrel is formed in smaller quantities.[1][2] This document delves into the core scientific data surrounding these two active compounds.

Metabolism of this compound

Upon oral administration, this compound undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver. The primary metabolic pathway involves the deacetylation of this compound to form norelgestromin (17-deacetylthis compound).[1] A smaller portion of this compound is metabolized to levonorgestrel.[4] These metabolites are then further hydroxylated and conjugated for excretion.[1]

Pharmacokinetics

The pharmacokinetic profiles of norelgestromin and levonorgestrel (as norgestrel) have been characterized following the oral administration of this compound. Key parameters are summarized in the table below.

| Parameter | Norelgestromin | Norgestrel (Levonorgestrel) |

| Cmax (ng/mL) | 0.80 (± 0.23) | 1.61 (± 0.45) |

| Tmax (hr) | 1.9 (± 0.6) | 1.6 (± 0.6) |

| AUC0-24h (ng.hr/mL) | 7.6 (± 2.0) | 18.2 (± 5.3) |

| t1/2 (hr) | 28 (± 9) | 36 (± 10) |

| Data from a study with oral administration of 250 mcg this compound / 35 mcg ethinyl estradiol. |

Table 1: Pharmacokinetic Parameters of Norelgestromin and Norgestrel.

Pharmacodynamics: Receptor Binding Profile

The biological effects of norelgestromin and levonorgestrel are mediated through their interaction with various steroid receptors. Their binding affinities for the progesterone receptor (PR) and androgen receptor (AR) are critical to their progestational efficacy and androgenic side effect profile, respectively.

| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) |

| Norelgestromin | 155 | 6 |

| Levonorgestrel | 150 | 30 |

| Relative Binding Affinity (RBA) compared to progesterone for PR and dihydrotestosterone for AR. |

Table 2: Receptor Binding Affinities of Norelgestromin and Levonorgestrel.

Signaling Pathways

The primary mechanism of action for progestins like norelgestromin and levonorgestrel is through the activation of the progesterone receptor, which modulates gene transcription.

Classical Genomic Signaling Pathway

Upon binding to norelgestromin or levonorgestrel, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene transcription.[5]

Experimental Protocols

Competitive Radioligand Binding Assay for Progesterone Receptor Affinity

This protocol outlines a method to determine the binding affinity of test compounds to the progesterone receptor.

1. Materials:

- Human uterine cytosol (source of progesterone receptors)

- [3H]-Progesterone (radioligand)

- Unlabeled test compounds (norelgestromin, levonorgestrel)

- Assay buffer (e.g., Tris-HCl with additives)

- Scintillation cocktail and counter

2. Procedure:

- Preparation: Prepare serial dilutions of the unlabeled test compounds.

- Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-Progesterone, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled progesterone). Incubate to allow binding to reach equilibrium.

- Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

- Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

- Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Prepare_Reagents [label="Prepare Reagents\n(Cytosol, Radioligand, Competitors)"];

Incubate [label="Incubate\n(Receptor + Radioligand +/- Competitor)"];

Separate [label="Separate Bound/\nFree Ligand"];

Count [label="Count Radioactivity"];

Analyze [label="Analyze Data\n(IC50, Ki)"];

End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Prepare_Reagents;

Prepare_Reagents -> Incubate;

Incubate -> Separate;

Separate -> Count;

Count -> Analyze;

Analyze -> End;

}

Conclusion

This compound's clinical profile is a direct consequence of the activities of its primary metabolites, norelgestromin and levonorgestrel. Norelgestromin, the major metabolite, exhibits high progestational activity with minimal androgenicity. Levonorgestrel, while present in lower concentrations, also contributes to the overall progestational effect but has a higher relative androgenic receptor binding affinity. A thorough understanding of the distinct pharmacokinetic and pharmacodynamic properties of these metabolites is essential for the rational design and development of future hormonal therapies. The data and protocols presented in this guide offer a foundational resource for researchers in this field.

References

- 1. This compound | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound and Ethinyl Estradiol: Package Insert / Prescribing Info / MOA [drugs.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Systemic availability of levonorgestrel after single oral administration of a this compound-containing combination oral contraceptive to 12 young women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progesterone receptor - Wikipedia [en.wikipedia.org]

Norgestimate's Interaction with the Androgen Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (NGM) is a third-generation progestin widely used in hormonal contraceptives. Its pharmacological profile is of significant interest due to its high progestational selectivity and minimal androgenicity. This technical guide provides an in-depth analysis of this compound's binding affinity for the androgen receptor (AR), a key determinant of its androgenic potential. Understanding this interaction is crucial for the development of new hormonal therapies with improved side-effect profiles. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways.

Quantitative Analysis of this compound's Androgen Receptor Binding Affinity

The binding affinity of this compound and its metabolites for the androgen receptor has been quantified in several studies, primarily through in vitro competitive binding assays. The data consistently demonstrate that this compound exhibits a very low binding affinity for the androgen receptor, particularly in comparison to its high affinity for the progesterone receptor (PR). This low affinity is a cornerstone of its favorable clinical profile, minimizing androgen-related side effects.

Key quantitative metrics include the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA). The IC50 value represents the concentration of a ligand required to displace 50% of a radiolabeled ligand from the receptor, with a higher IC50 indicating lower binding affinity. RBA compares the affinity of a test compound to that of a standard, potent androgen, typically dihydrotestosterone (DHT), which is set to 100%.

The following table summarizes the available quantitative data for this compound and its metabolites in relation to the androgen receptor.

| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |

| This compound | IC50 | 764 nM | Rat Prostate | Radiolabeled DHT | [1][2] |

| This compound | RBA (vs. DHT) | ~1.3% | Rat Prostate | Not Specified | [1] |

| This compound | RBA (vs. DHT) | 0.003x that of DHT | Rat Prostate | Not Specified | [3][4] |

| 17-deacetylated this compound | RBA (vs. DHT) | 0.013x that of DHT | Rat Prostate | Not Specified | [4] |

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The determination of this compound's binding affinity for the androgen receptor typically employs a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies used in the cited research.

Objective: To determine the concentration of this compound required to inhibit the binding of a radiolabeled androgen to the androgen receptor by 50% (IC50).

Materials:

-

Receptor Source: Cytosolic fraction from the ventral prostates of castrated male rats.

-

Radioligand: Tritiated dihydrotestosterone ([³H]-DHT) or a synthetic radiolabeled androgen like [³H]-R1881.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO).

-

Standard Competitor: Unlabeled dihydrotestosterone (DHT) or methyltrienolone (R1881).

-

Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer, pH 7.4.

-

Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Scintillation Cocktail: A solution for detecting radioactive decay.

-

Equipment: Refrigerated centrifuge, scintillation counter, vortex mixer, pipettes.

Methodology:

-

Preparation of Receptor Cytosol:

-

Ventral prostates are excised from castrated male rats and homogenized in ice-cold TEDG buffer.

-

The homogenate is centrifuged at high speed to pellet cellular debris and nuclei.

-

The resulting supernatant, containing the cytosolic androgen receptors, is carefully collected.

-

-

Competitive Binding Incubation:

-

A constant concentration of [³H]-DHT (typically 1-2 nM) is incubated with an aliquot of the receptor cytosol.

-

Increasing concentrations of unlabeled this compound (or the standard competitor, DHT) are added to the incubation tubes.

-

Control tubes are included for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled DHT).

-

The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Radioligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by:

-

Hydroxylapatite (HAP) Assay: An ice-cold slurry of HAP is added to each tube. The HAP binds the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the free radioligand is aspirated. The HAP pellet is washed to remove any remaining free radioligand.

-

Dextran-Coated Charcoal (DCC) Assay: A suspension of DCC is added to each tube. The charcoal adsorbs the free radioligand. The tubes are centrifuged to pellet the charcoal, and the supernatant containing the receptor-bound radioligand is collected.

-

-

-

Quantification:

-

The amount of radioactivity in the bound fraction (HAP pellet or DCC supernatant) is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

The IC50 value is determined from the resulting sigmoidal curve as the concentration of this compound that causes 50% inhibition of specific [³H]-DHT binding.

-

Caption: Workflow of a competitive radioligand binding assay.

Androgen Receptor Signaling and this compound's Mechanism of Anti-Androgenic Action

The androgenic effects of testosterone are primarily mediated by its more potent metabolite, dihydrotestosterone (DHT). DHT binds to the androgen receptor in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR-DHT complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes responsible for androgenic effects.

This compound exerts its anti-androgenic effects through a multi-faceted mechanism that extends beyond its weak interaction with the androgen receptor:

-

Weak Competitive Binding: As detailed above, this compound has a very low affinity for the androgen receptor. While not a potent antagonist, at therapeutic concentrations, it may contribute to some competitive inhibition of DHT binding.

-

Inhibition of 5α-Reductase: this compound has been shown to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more active DHT. By reducing the levels of DHT, this compound diminishes the primary ligand that activates the androgen receptor signaling pathway.

-

Increased Sex Hormone-Binding Globulin (SHBG) Levels: When administered with an estrogen, such as in combined oral contraceptives, this compound does not counteract the estrogen-induced increase in SHBG production by the liver. SHBG binds to androgens, particularly testosterone, in the bloodstream, reducing the amount of free testosterone available to be converted to DHT and to act on target tissues.

Caption: this compound's interference with androgen signaling.

Conclusion

The minimal androgenicity of this compound is well-supported by quantitative binding data demonstrating its very low affinity for the androgen receptor. This inherent property, combined with its ability to inhibit 5α-reductase and its compatibility with estrogen-induced increases in SHBG, provides a comprehensive mechanism for its anti-androgenic effects. This technical overview serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development, offering a concise yet detailed understanding of this compound's interaction with the androgen receptor and its broader implications for hormonal therapy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Progestational and androgenic receptor binding affinities and in vivo activities of this compound and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of this compound, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cellular Effects of Norgestimate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate is a synthetic progestin widely used in hormonal contraceptives. As a third-generation progestin, it was designed to exhibit high progestational activity while minimizing androgenic side effects. Understanding the cellular and molecular mechanisms of this compound is crucial for elucidating its therapeutic effects and potential off-target activities. This technical guide provides a comprehensive overview of the in vitro cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to serve as a valuable resource for the scientific community.

Data Presentation

The following tables summarize the quantitative data on the in vitro cellular effects of this compound and its metabolites.

Table 1: Receptor Binding Affinity of this compound and its Metabolites

| Compound | Receptor | Relative Binding Affinity (RBA) | Test System | Reference |

| This compound | Progesterone Receptor (PR) | Similar to Progesterone | Rabbit Uterine Receptors | [1] |

| 17-deacetylated this compound (Norelgestromin) | Progesterone Receptor (PR) | Similar to Progesterone | Rabbit Uterine Receptors | [1] |

| 3-keto this compound | Progesterone Receptor (PR) | ~5 times that of Progesterone | Rabbit Uterine Receptors | [1] |

| Levonorgestrel-17-acetate | Progesterone Receptor (PR) | 110% (compared to R5020) | Human Myometrial Tissue | [2] |

| Levonorgestrel-3-oxime | Progesterone Receptor (PR) | 8% (compared to R5020) | Human Myometrial Tissue | [2] |

| L-norgestimate | Progesterone Receptor (PR) | 0.8% (compared to R5020) | Human Myometrial Tissue | [2] |

| This compound | Androgen Receptor (AR) | 0.003 - 0.025 times that of Dihydrotestosterone (DHT) | Rat Prostatic Receptors | [1] |

| 17-deacetylated this compound (Norelgestromin) | Androgen Receptor (AR) | Not specified, but has anti-androgenic properties | Human Androgen-Dependent Stable-Transfected Cell Line | [3] |

| This compound | Estrogen Receptor (ER) | No binding | In vitro assays | [4] |

| This compound | Sex Hormone-Binding Globulin (SHBG) | No significant displacement of [3H]testosterone | In vitro assay | [2] |

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 | Test System | Reference |

| 5α-reductase | 10 µM | In vitro assay using skin | [5] |

Table 3: Anti-Androgenic Activity of this compound and its Metabolite

| Compound | Assay | Result | Cell Line | Reference |

| This compound (NG) | Androgen Receptor (AR) Competition Assay (Ki) | 4.2 ± 0.5 x 10⁻⁸ M | Human androgen-dependent stable-transfected cell line (PALM cells) | [3] |

| 17-deacetylthis compound (dNG) | Androgen Receptor (AR) Competition Assay (Ki) | 3.4 ± 0.4 x 10⁻⁸ M | Human androgen-dependent stable-transfected cell line (PALM cells) | [3] |

| This compound (NG) | Inhibition of Androgen-Induced Luciferase Activity | 24% inhibition at 3 x 10⁻⁷ M | Human androgen-dependent stable-transfected cell line (PALM cells) | [3] |

| 17-deacetylthis compound (dNG) | Inhibition of Androgen-Induced Luciferase Activity | 24% inhibition at 3 x 10⁻⁷ M | Human androgen-dependent stable-transfected cell line (PALM cells) | [3] |

Table 4: Effects on Cell Proliferation and Viability

| Compound | Cell Line | Effect | Quantitative Data | Reference |

| This compound | MDA-MB-231 (Breast Cancer) | Very low androgenic activity in transactivation assay | Not specified | [5][6] |

| Norgestrel (metabolite of this compound) | MCF-7 (Breast Cancer) | Stimulated proliferation | Stimulation at 10⁻⁸ M | [7] |

| This compound | SKOV3 (Ovarian Cancer) | No specific data on this compound found. General information on the cell line's response to other agents is available. | Not available | [1][8][9] |

| This compound | Ishikawa (Endometrial Cancer) | No specific data on this compound found. General information on the cell line is available. | Not available |

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This protocol is a generalized procedure for determining the binding affinity of this compound to steroid hormone receptors.

Objective: To determine the relative binding affinity (RBA) or inhibition constant (Ki) of this compound for a specific receptor (e.g., Progesterone Receptor, Androgen Receptor).

Materials:

-

Target tissue or cells expressing the receptor of interest (e.g., rabbit uterus for PR, rat prostate for AR).

-

Radiolabeled ligand (e.g., [³H]progesterone for PR, [³H]R1881 for AR).

-

Unlabeled this compound.

-

Binding buffer (e.g., Tris-HCl buffer with additives).

-

Washing buffer.

-

Scintillation cocktail and vials.

-

Scintillation counter.

Procedure:

-

Receptor Preparation:

-

Homogenize the target tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Prepare a cytosol fraction by ultracentrifugation of the supernatant. The supernatant contains the soluble receptors.

-

-

Binding Reaction:

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Include a tube with only the radiolabeled ligand (total binding) and a tube with the radiolabeled ligand and a large excess of unlabeled ligand (non-specific binding).

-

Add the receptor preparation to each tube.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-